4,7-Dichloro-2-phenylquinazoline
Overview
Description
4,7-Dichloro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazoline core with chlorine atoms at the 4 and 7 positions and a phenyl group at the 2 position. This unique arrangement imparts specific chemical and biological properties to the compound .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific interactions between 4,7-Dichloro-2-phenylquinazoline and its targets that lead to these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4,7-Dichloro-2-phenylquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme BRD4, which is involved in the regulation of gene expression through its interaction with acetylated lysine residues on histone proteins . This interaction can influence the transcriptional activity of genes associated with cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of fibroblasts, which are cells involved in the formation of connective tissue . This inhibition can reduce fibrosis, a process characterized by the excessive formation of connective tissue, which can lead to organ dysfunction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as BRD4, inhibiting its activity . This inhibition can lead to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, this compound can interfere with other signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers high yields and efficiency. This method is advantageous due to its scalability and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
4,7-Dichloro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
2-Phenylquinazoline: Lacks the chlorine atoms, resulting in different biological activities.
4-Chloro-2-phenylquinazoline: Has only one chlorine atom, which alters its reactivity and potency.
7-Chloro-2-phenylquinazoline: Similar to 4,7-Dichloro-2-phenylquinazoline but with different substitution patterns.
Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4,7-dichloro-2-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZVDQRVXUAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327013 | |
Record name | 4,7-Dichloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54665-92-8 | |
Record name | 4,7-Dichloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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